molecular formula C22H32N2O4 B3809991 3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-3-hydroxy-1-(3-phenylpropyl)-2-piperidinone

3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-3-hydroxy-1-(3-phenylpropyl)-2-piperidinone

Cat. No. B3809991
M. Wt: 388.5 g/mol
InChI Key: PSDJCDAIQJEINY-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with a unique structure. It contains a spirocyclic system, which is a type of cyclic compound where two rings share a single atom . The molecule also contains a piperidinone group, which is a six-membered ring containing five carbon atoms, one nitrogen atom, and a carbonyl group .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a spirocyclic system and a piperidinone group . The spirocyclic system consists of two rings sharing a single atom, while the piperidinone group is a six-membered ring with five carbon atoms, one nitrogen atom, and a carbonyl group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 336.51 and its empirical formula is C14H18BrMgNO2 . It is provided as a 0.25 M solution in THF, with a density of 0.925 g/mL at 25 °C .

properties

IUPAC Name

3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-3-hydroxy-1-(3-phenylpropyl)piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O4/c25-20-21(26,18-23-14-10-22(11-15-23)27-16-17-28-22)9-5-13-24(20)12-4-8-19-6-2-1-3-7-19/h1-3,6-7,26H,4-5,8-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSDJCDAIQJEINY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)N(C1)CCCC2=CC=CC=C2)(CN3CCC4(CC3)OCCO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-3-hydroxy-1-(3-phenylpropyl)-2-piperidinone
Reactant of Route 2
Reactant of Route 2
3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-3-hydroxy-1-(3-phenylpropyl)-2-piperidinone
Reactant of Route 3
Reactant of Route 3
3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-3-hydroxy-1-(3-phenylpropyl)-2-piperidinone
Reactant of Route 4
Reactant of Route 4
3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-3-hydroxy-1-(3-phenylpropyl)-2-piperidinone
Reactant of Route 5
3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-3-hydroxy-1-(3-phenylpropyl)-2-piperidinone
Reactant of Route 6
3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-3-hydroxy-1-(3-phenylpropyl)-2-piperidinone

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